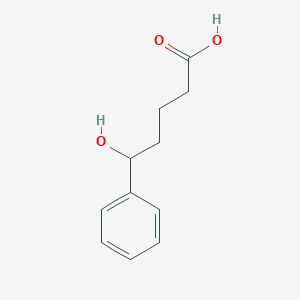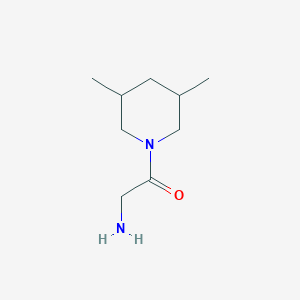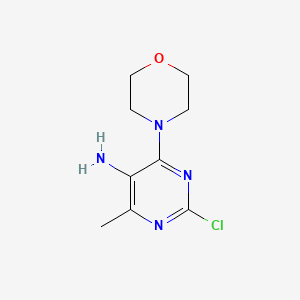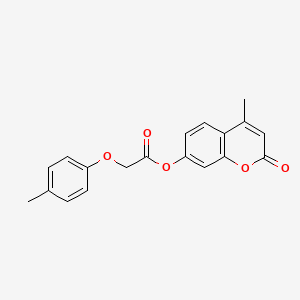![molecular formula C6H12N4S B12120794 6,7,9,10-Tetraazaspiro[4.5]decane-8-thione CAS No. 18801-60-0](/img/structure/B12120794.png)
6,7,9,10-Tetraazaspiro[4.5]decane-8-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7,9,10-Tetraazaspiro[45]decane-8-thione is a heterocyclic compound characterized by a spiro structure, where a single carbon atom is shared between two rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6,7,9,10-Tetraazaspiro[4.5]decane-8-thione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a diaminocyclohexane derivative with carbon disulfide, followed by cyclization to form the spiro structure. The reaction conditions often require a solvent such as ethanol and a catalyst to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the conversion of the thione group to a thiol.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, where reagents such as alkyl halides can introduce various substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; often in anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides; usually in the presence of a base like triethylamine.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: N-alkylated or N-acylated derivatives.
Wissenschaftliche Forschungsanwendungen
6,7,9,10-Tetraazaspiro[4.5]decane-8-thione has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with biological macromolecules.
Medicine: Explored for its antimicrobial and anticancer properties, as it can interfere with cellular processes in pathogens and cancer cells.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism by which 6,7,9,10-Tetraazaspiro[4.5]decane-8-thione exerts its effects often involves the interaction with nucleophilic sites on enzymes or other proteins. The sulfur atom in the thione group can form covalent bonds with cysteine residues, leading to the inhibition of enzyme activity. Additionally, the nitrogen atoms can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
6,7,9,10-Tetraazaspiro[4.5]decane-8-one: Similar structure but with a carbonyl group instead of a thione.
6,7,9,10-Tetraazaspiro[4.5]decane-8-sulfone: Contains a sulfone group, leading to different reactivity and properties.
Uniqueness: 6,7,9,10-Tetraazaspiro[4.5]decane-8-thione is unique due to its thione group, which imparts distinct chemical reactivity compared to its analogs. This makes it particularly valuable in applications requiring specific interactions with sulfur-containing functional groups.
This comprehensive overview highlights the significance of 6,7,9,10-Tetraazaspiro[45]decane-8-thione in various scientific domains, emphasizing its unique properties and potential applications
Eigenschaften
CAS-Nummer |
18801-60-0 |
|---|---|
Molekularformel |
C6H12N4S |
Molekulargewicht |
172.25 g/mol |
IUPAC-Name |
6,7,9,10-tetrazaspiro[4.5]decane-8-thione |
InChI |
InChI=1S/C6H12N4S/c11-5-7-9-6(10-8-5)3-1-2-4-6/h9-10H,1-4H2,(H2,7,8,11) |
InChI-Schlüssel |
CDFJTGQOHRLKRN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2(C1)NNC(=S)NN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(4-benzylpiperazin-1-yl)carbonyl]-3-methyl-6,7-dihydro-1-benzofuran-4(5H)-one](/img/structure/B12120720.png)

![5,7,11-Trihydroxy-4,4,9,11b-tetramethyl-1,2-dihydronaphtho[2,1-f][1]benzofuran-3,6-dione](/img/structure/B12120734.png)



![Benzoic acid, 3-chloro-2-[[3-(2,5-dimethylphenoxy)propyl]amino]-, methyl ester](/img/structure/B12120741.png)

![2-[(5Z)-4-oxo-5-(pyridin-4-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B12120752.png)
![N-(4-fluorophenyl)[4-(5-methylpyrimidin-2-yl)piperazinyl]carboxamide](/img/structure/B12120759.png)


![1-(4-Methyl-pyrazolo[5,1-c][1,2,4]triazin-3-yl)-ethanone](/img/structure/B12120775.png)
